![molecular formula C10H10 B14592270 Bicyclo[4.3.1]deca-2,4,6,8-tetraene CAS No. 61096-23-9](/img/structure/B14592270.png)
Bicyclo[4.3.1]deca-2,4,6,8-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[431]deca-2,4,6,8-tetraene is an organic compound with the molecular formula C10H10 It is a bicyclic hydrocarbon that features a unique structure with alternating double bonds, making it a conjugated system
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene can be synthesized through several methods. One common approach involves the oxidative rearrangement of bicyclo[4.2.2]deca-2,4,7,9-tetraene. This reaction typically uses m-chloroperbenzoic acid as an oxidizing agent, leading to the formation of bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols .
Industrial Production Methods
While specific industrial production methods for bicyclo[43
化学反应分析
Types of Reactions
Bicyclo[4.3.1]deca-2,4,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Bicyclo[4.3.1]deca-2,4,8-triene-7,10-diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Bicyclo[4.3.1]deca-2,4,6,8-tetraene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Used in the development of new materials with specific electronic and mechanical properties.
作用机制
The mechanism by which bicyclo[4.3.1]deca-2,4,6,8-tetraene exerts its effects is primarily through its ability to participate in various chemical reactions. Its conjugated system allows it to interact with different molecular targets, facilitating reactions such as electrophilic addition and cycloaddition. The pathways involved often depend on the specific reagents and conditions used in the reactions.
相似化合物的比较
Similar Compounds
- Bicyclo[4.2.2]deca-2,4,7,9-tetraene
- Bicyclo[3.3.1]nonane
- Bicyclo[2.2.1]heptane
Uniqueness
Bicyclo[431]deca-2,4,6,8-tetraene is unique due to its specific bicyclic structure with alternating double bonds, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
61096-23-9 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC 名称 |
bicyclo[4.3.1]deca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C10H10/c1-2-5-10-7-3-6-9(4-1)8-10/h1-7,9H,8H2 |
InChI 键 |
IGMBYMICSSKWDD-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=CC=CC1=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


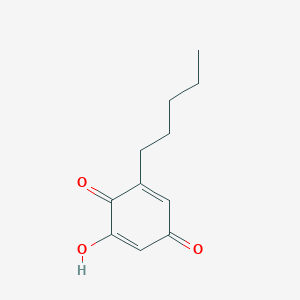
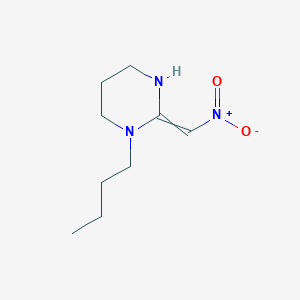
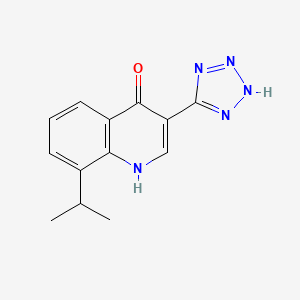
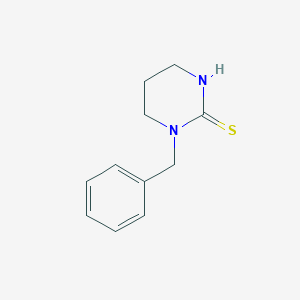


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

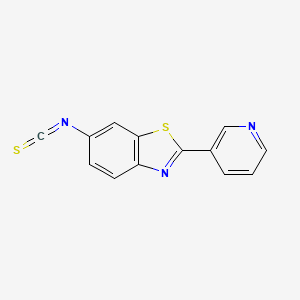
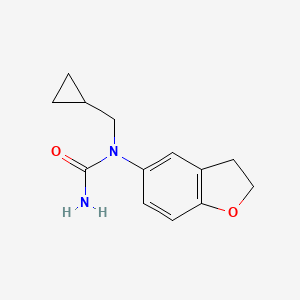
![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)

